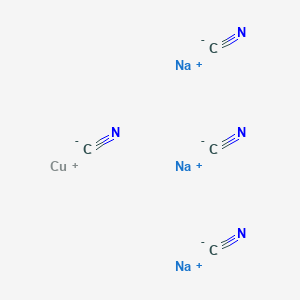

Trisodium tetra(cyano-C)cuprate(3-)

Description

Trisodium tetra(cyano-C)cuprate(3−) is a coordination compound with the formula Na₃[Cu(CN)₄]. It belongs to the class of cyano cuprates, characterized by a central copper ion coordinated to cyanide ligands. This compound is structurally analogous to its potassium counterpart, tripotassium tetra(cyano-C)cuprate(3−) (K₃[Cu(CN)₄], CAS 14263-73-1), which is well-documented in industrial and crystallographic studies .

Properties

CAS No. |

15281-91-1 |

|---|---|

Molecular Formula |

C4CuN4Na3 |

Molecular Weight |

236.59 g/mol |

IUPAC Name |

trisodium;copper(1+);tetracyanide |

InChI |

InChI=1S/4CN.Cu.3Na/c4*1-2;;;;/q4*-1;4*+1 |

InChI Key |

NKAVNKIPGZYOIW-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |

Isomeric SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |

Other CAS No. |

15281-91-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Estimated based on sodium’s atomic mass.

Key Observations :

- Coordination Geometry: The tetra(cyano)cuprates (3− charge) adopt a tetrahedral geometry around the Cu(I) center, as confirmed by X-ray crystallography in related compounds . In contrast, tri- or dicyanocuprates (2− or 1− charge) may exhibit lower coordination numbers or distinct geometries.

- Counterion Impact : Sodium salts generally have lower molecular weights and higher solubility in polar solvents compared to potassium analogs due to smaller ionic radii and greater hydration energy.

Toxicity and Environmental Impact

*Inferred from potassium analog.

Key Observations :

- Cyanide-containing cuprates, including Na₃[Cu(CN)₄], are highly toxic due to cyanide release upon decomposition. The potassium variant is classified as an acute oral, dermal, and inhalation toxin, with severe aquatic hazards .

- Environmental mobility is influenced by solubility; sodium salts may pose greater bioavailability risks in water systems compared to potassium salts.

Stability and Degradation

- Thermal Stability: Tetra(cyano)cuprates are relatively stable but may decompose under acidic conditions, releasing toxic HCN gas.

- Biodegradation : Cyanide ligands in these compounds are resistant to biodegradation, leading to persistence in aquatic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.